![molecular formula C13H19NO B2694827 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol CAS No. 1824056-09-8](/img/structure/B2694827.png)
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the 1970s and has since become one of the most commonly prescribed medications worldwide. The purpose of
Mécanisme D'action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid molecules that play a crucial role in the inflammatory response. By inhibiting the production of prostaglandins, 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol for lab experiments is its well-established safety profile. It has been used clinically for over 40 years and is considered to be a relatively safe medication. In addition, 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol is readily available and relatively inexpensive. However, one of the limitations of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol for lab experiments is its potential for off-target effects. As a non-specific COX inhibitor, 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol may inhibit the production of other prostaglandins that play important physiological roles.
Orientations Futures
There are several potential future directions for the research and development of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol. One area of interest is the development of more specific COX inhibitors that target only the COX-2 isoform, which is responsible for the production of prostaglandins in response to inflammation. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol. Finally, there is a growing interest in the use of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol as a potential treatment for various types of cancer, which may lead to the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol involves the reaction of 2,6-dichloroaniline with 2-(2,6-dichlorophenyl)acetic acid in the presence of thionyl chloride to form 2-(2,6-dichlorophenyl)amino-2-(2,6-dichlorophenyl)acetic acid chloride. The resulting compound is then reacted with cyclopropylamine to form 1-[2-(2,6-dichlorophenyl)amino]-2-cyclopropyl-ethanol hydrochloride, which is subsequently converted to 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol by reacting it with sodium hydroxide.
Applications De Recherche Scientifique
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other inflammatory conditions. In addition, 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol has been shown to have potential in the treatment of various types of cancer, including breast, colon, and prostate cancer.
Propriétés
IUPAC Name |
1-cyclopropyl-1-[4-(dimethylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(15,10-4-5-10)11-6-8-12(9-7-11)14(2)3/h6-10,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRTWRDKMNDVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)
![N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide](/img/structure/B2694746.png)
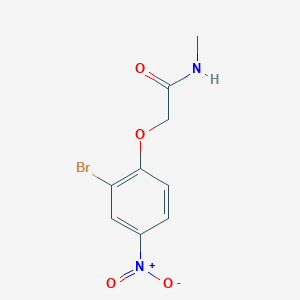
![2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2694749.png)
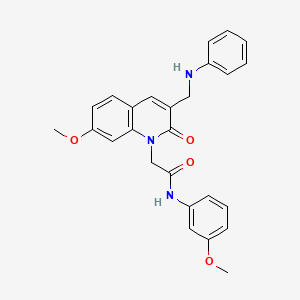
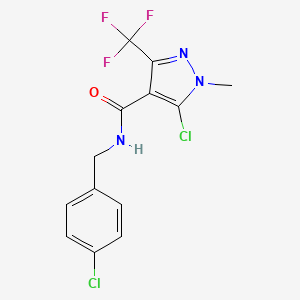
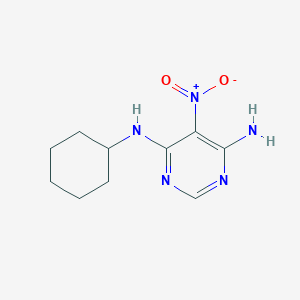
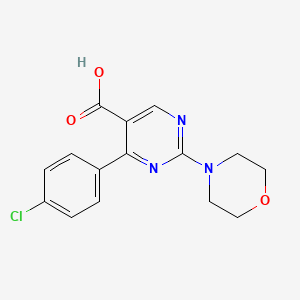
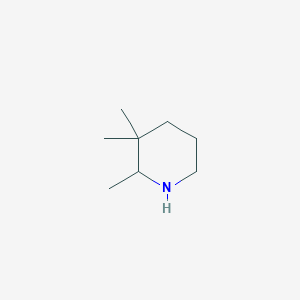
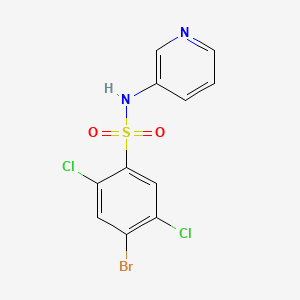
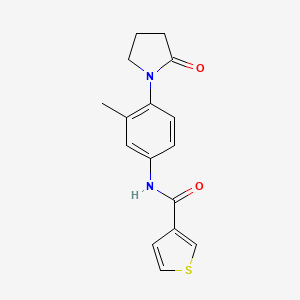
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2694765.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2694767.png)